molecular formula C16H17N3O3 B2786478 5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)isoxazole-4-carboxamide CAS No. 1428378-61-3

5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)isoxazole-4-carboxamide

Katalognummer B2786478
CAS-Nummer: 1428378-61-3
Molekulargewicht: 299.33
InChI-Schlüssel: MQOPDCWBNCPQET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)isoxazole-4-carboxamide” is an impurity of Apixaban , a direct factor Xa inhibitor used as an anticoagulant for the prevention of venous thromboembolism and stroke in atrial fibrillation .


Synthesis Analysis

The synthesis of this compound involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of the carboxamido linker and the modification of the linker to prevent in vivo hydrolysis . Further details about the specific reactions are not available from the search results.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . Thrombin, in turn, is responsible for the conversion of fibrinogen to fibrin, leading to clot formation .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in the conversion of fibrinogen to fibrin, ultimately reducing clot formation . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a rapid onset of action, with an association rate constant of approximately 20 μM−1/s . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl Apixaban (O-demethyl Apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of Apixaban’s action primarily involve the reduction of clot formation. By inhibiting FXa, Apixaban reduces thrombin generation, which in turn decreases the conversion of fibrinogen to fibrin . This results in a lower likelihood of clot formation, thereby reducing the risk of thromboembolic events .

Action Environment

The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, weight, renal function, and concomitant medications can influence the pharmacokinetics and pharmacodynamics of Apixaban .

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)isoxazole-4-carboxamide 1 in lab experiments is its specificity towards PAK4, PAK5, and PAK6. This allows researchers to selectively target these kinases without affecting other cellular processes. In addition, this compound 1 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound 1 is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of 5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)isoxazole-4-carboxamide 1 in scientific research. One potential application is in the development of cancer therapies. By targeting PAK4, PAK5, and PAK6, this compound 1 has the potential to inhibit the growth and spread of cancer cells. In addition, this compound 1 may also have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, by reducing the production of pro-inflammatory cytokines. Furthermore, future studies may focus on identifying other potential targets of this compound 1 and exploring its use in combination therapies.

Synthesemethoden

The synthesis of 5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)isoxazole-4-carboxamide 1 has been reported using various methods. One of the most common methods involves the reaction of 4-bromo-2-fluoroaniline with 2-oxopiperidine-1-carboxylic acid followed by cyclization with hydroxylamine-O-sulfonic acid to yield the desired this compound. Other methods involve the use of different starting materials and reagents to achieve the same end product.

Wissenschaftliche Forschungsanwendungen

Compound 1 has shown significant potential in various scientific research applications. It has been reported to inhibit the activity of several kinases, including PAK4, PAK5, and PAK6, which are known to play a crucial role in cancer progression. In addition, it has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 5-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)isoxazole-4-carboxamide 1 has been reported to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Eigenschaften

IUPAC Name

5-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-14(10-17-22-11)16(21)18-12-5-7-13(8-6-12)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOPDCWBNCPQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.